
Benzyl(tetrahydrofuran)lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(tetrahydrofuran)lithium is an organolithium compound that combines the benzyl group with tetrahydrofuran and lithium. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting because it combines the reactivity of the benzyl group with the solubility and stability provided by tetrahydrofuran.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(tetrahydrofuran)lithium can be synthesized through the reaction of benzyl chloride with lithium metal in the presence of tetrahydrofuran as a solvent. The reaction typically proceeds as follows:
C6H5CH2Cl+2Li→C6H5CH2Li+LiCl
In this reaction, benzyl chloride is treated with lithium metal, resulting in the formation of benzyl lithium and lithium chloride. Tetrahydrofuran acts as a solvent and stabilizes the organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
化学反応の分析
Types of Reactions
Benzyl(tetrahydrofuran)lithium undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of tetrahydrofuran to form new carbon-carbon bonds.
Protic Solvents: Reacts with water or alcohols to form benzyl alcohol and lithium hydroxide or lithium alkoxide.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from the reaction with alkyl halides.
Lithium Salts: Formed from deprotonation reactions.
科学的研究の応用
Benzyl(tetrahydrofuran)lithium has several applications in scientific research:
Organic Synthesis: Used as a strong nucleophile and base in the synthesis of complex organic molecules.
Polymer Chemistry: Used in the initiation of polymerization reactions.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of novel materials with unique properties.
作用機序
The mechanism of action of benzyl(tetrahydrofuran)lithium involves the nucleophilic attack of the benzyl anion on electrophilic centers. The lithium cation stabilizes the negative charge on the benzyl group, allowing it to react with various electrophiles. The tetrahydrofuran solvent stabilizes the organolithium compound and facilitates its reactivity.
類似化合物との比較
Similar Compounds
Benzylmagnesium Chloride: A Grignard reagent with similar nucleophilic properties but different reactivity due to the presence of magnesium instead of lithium.
Phenyl(tetrahydrofuran)lithium: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.
Allyl(tetrahydrofuran)lithium: Contains an allyl group, which provides different reactivity patterns compared to the benzyl group.
Uniqueness
Benzyl(tetrahydrofuran)lithium is unique due to the combination of the benzyl group’s reactivity and the stabilizing effect of tetrahydrofuran. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of reactions under mild conditions.
特性
CAS番号 |
93941-97-0 |
|---|---|
分子式 |
C11H15LiO |
分子量 |
170.2 g/mol |
IUPAC名 |
lithium;methanidylbenzene;oxolane |
InChI |
InChI=1S/C7H7.C4H8O.Li/c1-7-5-3-2-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-4H2;/q-1;;+1 |
InChIキー |
RJIKCBAUOLHCNL-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]C1=CC=CC=C1.C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
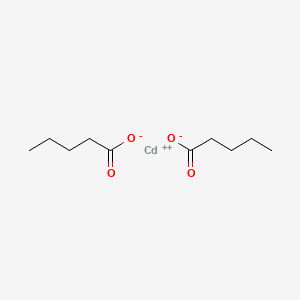
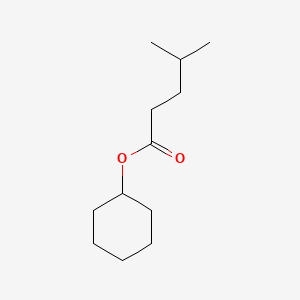

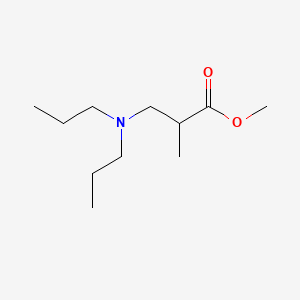
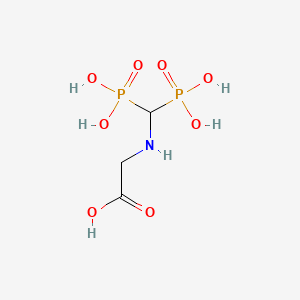
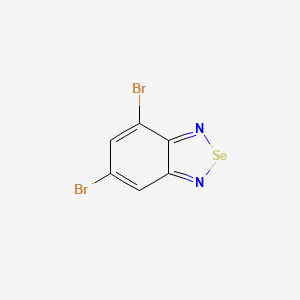
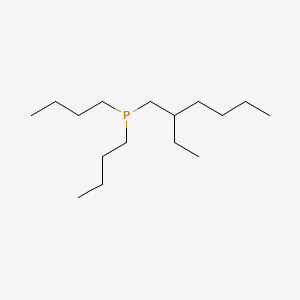
amino}benzoate](/img/structure/B12648503.png)



